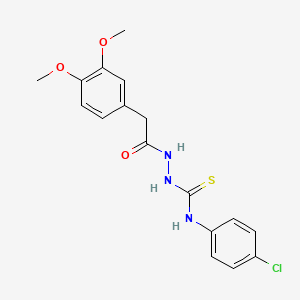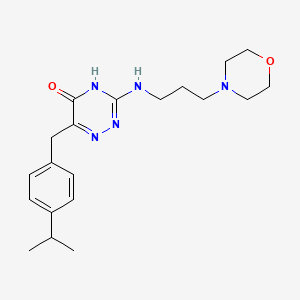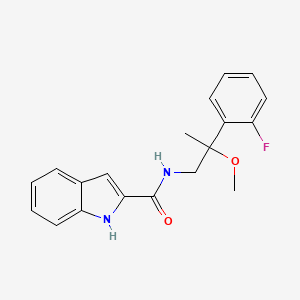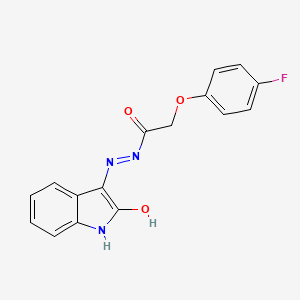
1-Tert-butylindazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of 1-tert-butylindazole derivatives often involves strategic functionalization of the indazole ring with a tert-butyl group. A common method includes metalation reactions of sterically demanding imidazole derivatives with different metalation reagents followed by the reaction with diphenylchlorophosphane to introduce the tert-butyl group at the 1-position of the imidazole ring. The products from these reactions have been utilized in subsequent oxidation and complexation reactions, yielding various compounds with potential for further chemical exploration (Sauerbrey et al., 2011).
Molecular Structure Analysis
The molecular structure of 1-tert-butylindazole derivatives is characterized by X-ray diffraction studies, which provide insights into their crystalline structure, molecular orientation, and interactions. For instance, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, a derivative, was synthesized and its structure confirmed by LCMS, 1H NMR, 13C NMR, IR, and CHN elemental analysis, as well as single crystal XRD data, illustrating the detailed structural analysis typical for this class of compounds (Sanjeevarayappa et al., 2015).
Chemical Reactions and Properties
1-Tert-butylindazole derivatives undergo various chemical reactions, including metalation, oxidation, and complexation. These reactions are crucial for modifying the molecular structure and introducing new functional groups, thereby altering the chemical properties of the compound. The synthesis of 1-tert-butyl-2-diphenylphosphino-imidazole and its derivatives through such reactions exemplifies the chemical versatility and reactivity of this class of compounds (Sauerbrey et al., 2011).
Scientific Research Applications
Anticancer and Antimicrobial Applications
Research has shown that complexes containing 1-tert-butylindazole derivatives exhibit significant biological activities. For instance, palladium and gold complexes of 1-benzyl-3-tert-butylimidazol-2-ylidene have demonstrated potent anticancer activity against human tumor cells, including cervical cancer (HeLa), breast cancer (MCF-7), and colon adenocarcinoma (HCT 116) (Ray et al., 2007). These complexes are reported to inhibit tumor cell proliferation more effectively than cisplatin, suggesting their potential as novel anticancer agents.
Insecticidal Activity
1-Tert-butylindazole derivatives have also been designed and synthesized for use as insecticidal agents. N-tert-Butyl-N,N'-diacylhydrazines containing 1,2,3-thiadiazole have shown promising insecticidal activities against pests such as Plutella xylostella L. and Culex pipiens pallens, outperforming some existing controls like tebufenozide (Wang et al., 2011). These findings could lead to the development of environmentally benign pest regulators.
Synthesis and Structural Studies
The synthesis and reactions of 1-tert-butyl-2-diphenylphosphino-imidazole highlight the versatility of 1-tert-butylindazole derivatives in chemistry. These compounds undergo various reactions to yield products with potential applications in material science and catalysis (Sauerbrey et al., 2011).
Antifungal Properties
Schiff bases derived from 1-tert-butylindazole exhibit antifungal activity against strains such as Cryptococcus spp., showcasing their medicinal potential. The structural features of these compounds, including the presence of a strong intramolecular hydrogen bond, play a crucial role in their biological activity (Carreño et al., 2015).
Catalytic Applications
Palladium(II) and Gold(I) complexes of 1-tert-butylindazole derivatives have been synthesized and shown to possess catalytic activity. These findings underscore the potential of 1-tert-butylindazole derivatives in facilitating various chemical reactions, including those important for organic synthesis and pharmaceutical applications (Ray & Shaikh, 2007).
properties
IUPAC Name |
1-tert-butylindazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2/c1-11(2,3)13-10-7-5-4-6-9(10)8-12-13/h4-8H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEOHCKVBTVEQDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C2=CC=CC=C2C=N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Tert-butylindazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-(3,4-dimethylphenyl)-3-heptyl-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2496511.png)
![Methyl 3-[2-(chloromethyl)-1,3-oxazol-5-yl]propanoate](/img/structure/B2496512.png)

![3-Chloro-4-methoxy-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]benzenesulfonamide](/img/structure/B2496515.png)




![ethyl 2-{[4-cyano-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]sulfanyl}acetate](/img/structure/B2496524.png)




![2-chloro-N'-{[2-(4-methoxyphenyl)imidazo[1,2-a]pyridin-6-yl]carbonyl}benzenesulfonohydrazide](/img/structure/B2496534.png)